9-(3-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
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Overview
Description
“9-(3-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione” is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(3-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione” typically involves multi-step organic reactions. The starting materials often include substituted anilines and ethoxyethyl derivatives. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography may be used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions may occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, purine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound could be investigated for its interactions with biological macromolecules.
Medicine
In medicine, purine derivatives have been explored for their antiviral, anticancer, and anti-inflammatory properties. This compound might be evaluated for similar therapeutic potentials.
Industry
Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “9-(3-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione” would depend on its specific biological target. Generally, purine derivatives may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that is also a purine derivative.
Theobromine: Found in chocolate, similar in structure to caffeine.
Uniqueness
“9-(3-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione” is unique due to its specific substitutions, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.
Properties
IUPAC Name |
9-(3-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O3/c1-3-28-11-10-25-17(26)15-16(22(2)19(25)27)21-18-23(8-5-9-24(15)18)14-7-4-6-13(20)12-14/h4,6-7,12H,3,5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPZUCHNFHOWRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=CC=C4)Cl)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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